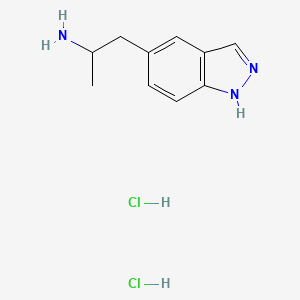
1-(1H-indazol-5-yl)propan-2-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-indazol-5-yl)propan-2-amine dihydrochloride is a chemical compound with the molecular formula C10H15Cl2N3. It is a derivative of indazole, a bicyclic heterocycle containing nitrogen atoms.
Preparation Methods
The synthesis of 1-(1H-indazol-5-yl)propan-2-amine dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the alkylation of indazole with a suitable alkyl halide, followed by amination and subsequent conversion to the dihydrochloride salt. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(1H-indazol-5-yl)propan-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) and alkyl halides to introduce different substituents on the indazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(1H-indazol-5-yl)propan-2-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1H-indazol-5-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
1-(1H-indazol-5-yl)propan-2-amine dihydrochloride can be compared with other similar compounds, such as:
1-(1H-indazol-4-yl)propan-2-amine dihydrochloride: This compound has a similar structure but differs in the position of the indazole ring substitution.
1-(1H-imidazol-2-yl)propan-1-amine dihydrochloride: This compound contains an imidazole ring instead of an indazole ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern on the indazole ring, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C10H15Cl2N3 |
|---|---|
Molecular Weight |
248.15 g/mol |
IUPAC Name |
1-(1H-indazol-5-yl)propan-2-amine;dihydrochloride |
InChI |
InChI=1S/C10H13N3.2ClH/c1-7(11)4-8-2-3-10-9(5-8)6-12-13-10;;/h2-3,5-7H,4,11H2,1H3,(H,12,13);2*1H |
InChI Key |
WIBVFPZGKJQICH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)NN=C2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



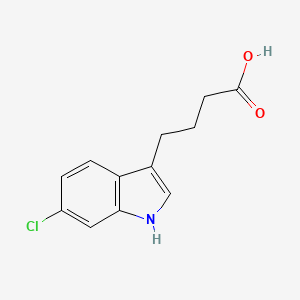
![Methyl 3-[(chlorocarbonyl)oxy]benzoate](/img/structure/B15300996.png)
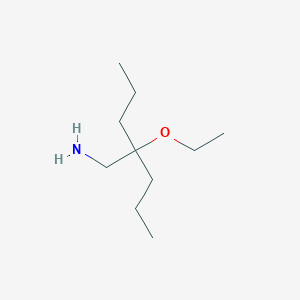
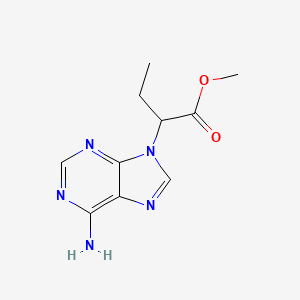

![tert-butyl N-{[1-(3-hydroxypropyl)cyclopropyl]methyl}carbamate](/img/structure/B15301021.png)

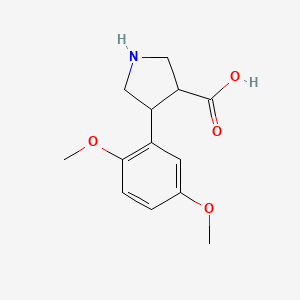


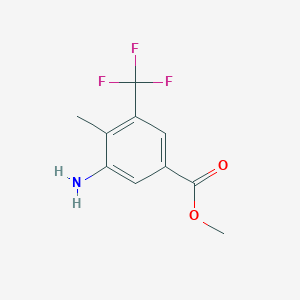
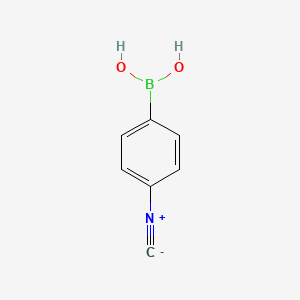
![5-[(2-Amino-3-methyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15301077.png)
